(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-3-29-11-10-23-16-9-8-15(31(21,26)27)12-17(16)30-20(23)22-18(24)13-4-6-14(7-5-13)19(25)28-2/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPNTLCBFTYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Functional and Application-Based Differences
Bioactivity :
Agrochemical vs. Pharmaceutical Use :
Conclusion (Z)-Methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate shares structural motifs with sulfamoyl-containing agrochemicals, thiazole-based pharmaceuticals, and benzoate esters. Its unique combination of a sulfamoyl group, ethoxyethyl chain, and Z-configuration positions it as a candidate for further study in targeted therapeutic or agrochemical applications. Comparative data highlight the critical role of substituents and stereochemistry in dictating functional outcomes.
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC/HPLC to isolate pure intermediates .
[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration via coupling constants and NOE effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities by analyzing dihedral angles and hydrogen-bonding networks .
- HPLC-Purity Analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
Synthetic Modifications :
- Vary substituents on the benzo[d]thiazole (e.g., ethoxyethyl vs. allyl groups) and sulfamoyl positions .
Biological Assays :
- Test analogs for IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) .
Data Analysis :
- Use computational tools (e.g., MOE) to correlate substituent hydrophobicity (ClogP) with activity .
Q. Example SAR Table :
| Substituent (R₁) | Substituent (R₂) | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 2-Ethoxyethyl | Sulfamoyl | 12.3 | 2.1 |
| Allyl | Methylsulfonyl | 45.7 | 1.8 |
| (Adapted from structural analogs in ) |
[Advanced] How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
- Stability Testing : Use LC-MS to verify compound integrity during biological experiments (e.g., detect hydrolysis of ester groups) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. aqueous buffers) .
[Advanced] What computational approaches predict target binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between sulfamoyl and Zn²⁺ in the active site .
- Pharmacokinetic Modeling : SwissADME predicts bioavailability (%ABS = 65–70%) and blood-brain barrier permeability (low, due to sulfamoyl polarity) .
- DFT Calculations : Gaussian09 optimizes geometry to assess tautomeric stability of the benzo[d]thiazol-2(3H)-ylidene core .
[Basic] What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Hazard Mitigation :
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .
[Advanced] How can the mechanism of action be elucidated for this compound?
Methodological Answer:
- Target Identification :
- Perform pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) to suspected targets .
- Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
